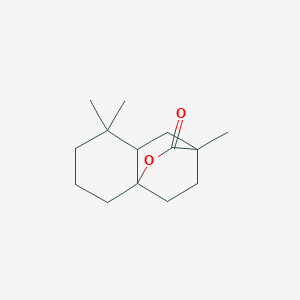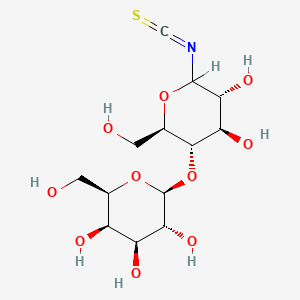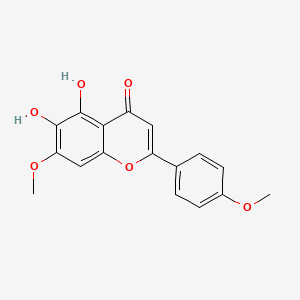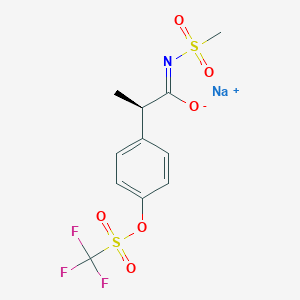
5-羟基金刚烷-2-酮
概述
描述
依达曼酮: ,也称为5-羟基-2-金刚烷酮,是一种生物活性化合物,最早由V. V. 扎库索夫药理学科学研究所,俄罗斯医学科学院 合成并进行了药理学研究。 它是一种具有免疫刺激作用的金刚烷衍生物,使其在治疗各种自身免疫性疾病方面有效 .
科学研究应用
作用机制
生化分析
Biochemical Properties
Idramantone plays a significant role in biochemical reactions, particularly in the modulation of immune responses. It acts as an immune agonist, interacting with various enzymes and proteins involved in immune regulation . For instance, Idramantone has been shown to interact with T-helper cells and T-suppressor cells, enhancing their function and promoting immune responses . Additionally, Idramantone’s interaction with enzymes such as cytochrome P450cam (CYP101A1) facilitates its biocatalytic oxidation, further influencing its biochemical activity .
Cellular Effects
Idramantone exerts notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Idramantone enhances the production of cytokines, thereby boosting immune responses . In neuronal cells, it exhibits antiparkinsonism action by modulating neurotransmitter levels and protecting against neurodegeneration . Furthermore, Idramantone’s impact on gene expression includes the upregulation of genes involved in immune responses and neuroprotection .
Molecular Mechanism
The molecular mechanism of Idramantone involves its binding interactions with specific biomolecules. Idramantone binds to receptors on immune cells, triggering signaling cascades that lead to the activation of immune responses . It also interacts with enzymes such as cytochrome P450cam, facilitating its oxidation and subsequent biochemical activity . Additionally, Idramantone’s antiparkinsonism effects are mediated through its interaction with neurotransmitter receptors, leading to the modulation of neurotransmitter levels and protection against neurodegeneration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Idramantone have been observed to change over time. Idramantone exhibits stability under various storage conditions, with its activity remaining consistent over extended periods . Its degradation can occur under certain conditions, leading to a decrease in its biochemical activity . Long-term studies have shown that Idramantone maintains its immunostimulatory and neuroprotective effects over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of Idramantone vary with different dosages in animal models. At lower doses, Idramantone exhibits immunostimulatory effects, enhancing immune responses without causing adverse effects . At higher doses, Idramantone can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve optimal immunostimulatory and neuroprotective effects without causing toxicity .
Metabolic Pathways
Idramantone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway of Idramantone involves its oxidation by cytochrome P450cam, leading to the formation of hydroxylated metabolites . These metabolites further participate in biochemical reactions, contributing to Idramantone’s overall activity . Additionally, Idramantone’s metabolism affects metabolic flux and metabolite levels, influencing its pharmacological effects .
Transport and Distribution
Idramantone is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters that facilitate its uptake into cells, allowing it to exert its biochemical effects . Within cells, Idramantone is distributed to various compartments, including the cytoplasm and nucleus, where it interacts with target biomolecules . Its localization and accumulation within specific tissues contribute to its pharmacological activity .
Subcellular Localization
The subcellular localization of Idramantone plays a crucial role in its activity and function. Idramantone is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and receptors involved in immune responses and neuroprotection . Targeting signals and post-translational modifications direct Idramantone to specific cellular compartments, enhancing its biochemical activity . The subcellular localization of Idramantone is essential for its immunostimulatory and neuroprotective effects .
准备方法
合成路线和反应条件: : 依达曼酮可以通过使用常见的氧化剂(如高锰酸钾或三氧化铬)氧化5-羟基金刚烷来合成 . 该反应通常在酸性条件下进行,需要仔细控制温度和pH值以确保高产率和纯度。
工业生产方法: : 依达曼酮的工业生产涉及使用与实验室合成中类似的试剂和条件的大规模氧化过程。 该过程针对效率和成本效益进行了优化,通常涉及连续流动反应器和自动化控制系统以保持一致的质量 .
化学反应分析
反应类型: : 依达曼酮会发生各种化学反应,包括氧化、还原和取代 .
常用试剂和条件
氧化: 酸性条件下的高锰酸钾或三氧化铬。
还原: 无水溶剂中的硼氢化钠或氢化铝锂。
取代: 在催化剂存在下使用氯或溴进行卤化.
主要产品
氧化: 进一步氧化会导致形成羧酸。
还原: 依达曼酮的还原会生成5-羟基金刚烷。
取代: 依达曼酮的卤化衍生物.
相似化合物的比较
类似化合物: : 其他金刚烷衍生物,如金刚烷胺和美金刚,与依达曼酮具有结构相似性 .
独特性: : 与主要用作抗病毒剂和神经保护剂的金刚烷胺和美金刚不同,依达曼酮独特的免疫刺激特性使其在治疗自身免疫性疾病方面特别有价值 .
类似化合物列表
- 金刚烷胺
- 美金刚
- 金刚乙胺
属性
IUPAC Name |
5-hydroxyadamantan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDEVBNMSLVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046581 | |
| Record name | Idramantone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20098-14-0 | |
| Record name | 5-Hydroxy-2-adamantanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20098-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idramantone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020098140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idramantone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Idramantone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDRAMANTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4759Y5J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
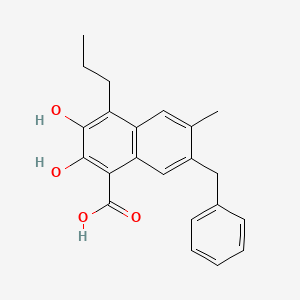
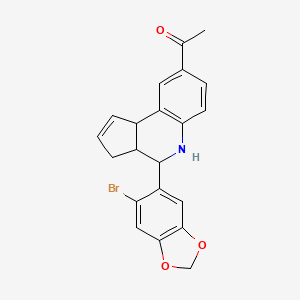

![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)
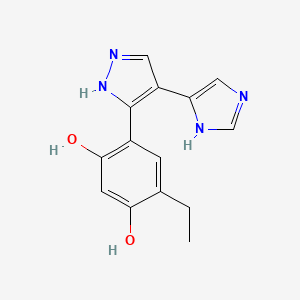
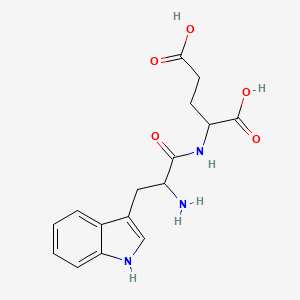
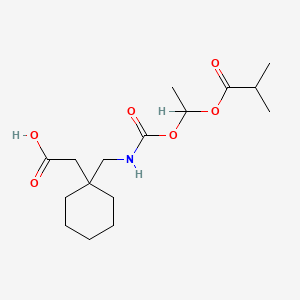
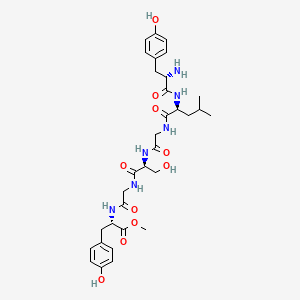
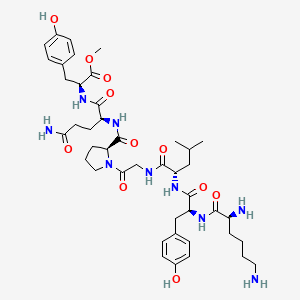
![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)
